Diethyl cyclopentane-1,1-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl cyclopentane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRHRXBVSLQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194492 | |
| Record name | Diethyl 1,1-cyclopentanedicarboxylate | |
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Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-77-5 | |
| Record name | 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl cyclopentane-1,1-dicarboxylate | |
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| Record name | 4167-77-5 | |
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| Record name | Diethyl 1,1-cyclopentanedicarboxylate | |
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| Record name | Diethyl 1,1-cyclopentanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Diethyl Cyclopentane 1,1 Dicarboxylate and Its Precursors
Esterification Pathways from Cyclopentane-1,1-dicarboxylic Acid
A primary route to Diethyl cyclopentane-1,1-dicarboxylate is through the direct esterification of its corresponding diacid, Cyclopentane-1,1-dicarboxylic acid. This transformation is typically achieved by reacting the dicarboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The process, known as Fischer esterification, is an equilibrium-driven reaction. To drive the reaction towards the formation of the diethyl ester, an excess of ethanol is often used, or water is removed as it is formed.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by the nucleophilic attack of ethanol. Subsequent dehydration yields the ester.
Alternative methods for esterification involve the conversion of the dicarboxylic acid to a more reactive derivative, such as an acyl chloride. ncert.nic.in Reacting Cyclopentane-1,1-dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) produces the corresponding diacyl chloride. This intermediate then readily reacts with ethanol to give this compound with high yields. This method avoids the equilibrium limitations of Fischer esterification but requires the handling of more reactive and sensitive reagents.
Cycloalkylation Strategies involving Malonates
Cycloalkylation strategies, particularly those utilizing malonic esters, represent a cornerstone in the synthesis of carbocyclic systems like the cyclopentane (B165970) ring found in this compound. researchgate.net
Alkylation of Diethyl Malonate for Cyclic System Formation
The most common and direct approach for synthesizing this compound involves the dialkylation of Diethyl malonate with a suitable four-carbon electrophile. The classic method uses 1,4-dihalobutanes, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane.
The reaction is initiated by deprotonating Diethyl malonate with a strong base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes a tandem SN2 reaction. The first step is an intermolecular alkylation where one of the halogen atoms of the 1,4-dihalobutane is displaced. This is followed by a second, intramolecular alkylation, where the newly formed monosubstituted malonic ester is deprotonated again, and the resulting carbanion attacks the terminal carbon bearing the second halogen, closing the five-membered ring.
Influence of Reaction Conditions on Cyclization Efficiency
The success of the cycloalkylation of diethyl malonate is highly dependent on several reaction parameters. The choice of base, solvent, temperature, and the nature of the reactants all play a crucial role in maximizing the yield of the desired cyclopentane derivative and minimizing side reactions, such as intermolecular polymerization or elimination. luc.edu
Key Reaction Condition Variables:
| Parameter | Influence on Reaction | Common Choices & Rationale |
| Base | The strength and nature of the base are critical for the initial deprotonation of diethyl malonate. | Sodium Ethoxide (NaOEt) is frequently used, especially when ethanol is the solvent, to prevent transesterification. Sodium Hydride (NaH) is a stronger, non-nucleophilic base that can provide higher yields by irreversibly forming the enolate. |
| Solvent | The solvent must be able to dissolve the reactants and stabilize the intermediates. | Ethanol is a common choice, particularly with NaOEt. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can accelerate SN2 reactions and improve yields. |
| Reactant | The reactivity of the dihaloalkane is important. | 1,4-dibromobutane is generally more reactive than 1,4-dichlorobutane , leading to faster reaction times. However, the dichloro-analogue can also be used, sometimes requiring more forcing conditions. luc.edu |
| Temperature | Temperature control is essential to manage the reaction rate and selectivity. | Reactions are often initiated at a lower temperature and then heated to ensure completion of the cyclization. High temperatures can promote side reactions. luc.edu |
Studies have shown that careful optimization of these conditions is necessary to achieve high yields, often reported in the range of 60-70% for this cyclization. luc.edu
Phase Transfer Catalysis in Cycloalkylation Procedures
Phase Transfer Catalysis (PTC) offers a powerful and efficient alternative for conducting cycloalkylation reactions. This technique is particularly useful when the nucleophile (the malonate enolate) and the electrophile (the dihaloalkane) are in different phases, such as a solid-liquid or liquid-liquid system. researchgate.net
In the context of preparing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the malonate anion from an aqueous or solid phase into the organic phase where the dihaloalkane is dissolved. researchgate.netresearchgate.net
The mechanism involves the catalyst exchanging its counter-ion for the malonate enolate, which is often generated using a concentrated aqueous solution of a base like sodium hydroxide (B78521). The resulting ion pair is soluble in the organic phase, allowing the alkylation reaction to proceed under milder conditions and often with improved yields compared to traditional homogeneous methods. orgsyn.org The use of PTC can simplify the experimental setup, avoid the need for strictly anhydrous conditions, and allow for the use of less expensive bases. researchgate.netorgsyn.org
Ruthenium-Catalyzed Transformations in this compound Synthesis
While classical methods dominate the synthesis of this compound, modern organometallic chemistry offers potential alternative routes. Ruthenium-based catalysts, in particular, are known for their versatility in forming carbon-carbon bonds and facilitating cyclization reactions.
Ruthenium complexes can catalyze the carboxylative cyclization of diynes, which could be adapted to form cyclic dicarboxylates. figshare.com For instance, a 1,6-diyne could potentially undergo a ruthenium-catalyzed cyclization in the presence of a carboxylating agent to yield a cyclohexylidene enol carboxylate, which could then be transformed into the desired cyclopentane system through further steps. figshare.com
Additionally, ruthenium catalysts have been developed for decarboxylative reactions that can form new C-C bonds. nih.govfigshare.com A synthetic strategy could be envisioned where a suitably substituted allyl β-ketoester undergoes a ruthenium-catalyzed decarboxylative insertion, leading to a functionalized cyclopentane ring. While direct ruthenium-catalyzed synthesis of this compound is not widely reported, these catalytic systems represent a frontier in developing more efficient and atom-economical synthetic pathways.
Stereoselective and Asymmetric Synthesis Approaches
The synthesis of substituted derivatives of this compound with specific stereochemistry is an area of significant interest, particularly for applications in pharmaceuticals and materials science. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
For cyclopentane systems derived from malonic esters, stereoselectivity can be introduced through the use of chiral phase-transfer catalysts. acs.orgscribd.com In these methods, a prochiral malonate substrate is alkylated in the presence of a chiral catalyst, such as a derivative of a cinchona alkaloid. acs.orgscribd.com The chiral catalyst forms a chiral ion pair with the malonate enolate, which then directs the approach of the electrophile to one face of the nucleophile, resulting in an enantiomerically enriched product. This approach has been successfully used to create chiral quaternary carbon centers in high yields and with high enantioselectivities. acs.org
Another strategy involves using a chiral auxiliary. A chiral alcohol can be used to prepare a chiral malonic ester. Subsequent diastereoselective cyclization, controlled by the stereocenter of the auxiliary, would yield an enantiomerically enriched cyclopentane derivative after the removal of the auxiliary. These advanced stereoselective methods are crucial for accessing optically active molecules built upon the this compound scaffold.
Comparative Analysis of Synthetic Yields and Methodological Practicality
A critical evaluation of the synthetic routes to this compound involves a close examination of their respective yields and the practical aspects of their execution. The malonic ester synthesis and the Dieckmann condensation pathway represent the most classical and explored avenues to this class of compounds.
The malonic ester synthesis provides a direct approach to this compound. This method involves the dialkylation of diethyl malonate with a 1,4-dihalobutane, such as 1,4-dibromobutane or 1,4-diiodobutane, in the presence of a suitable base. The base deprotonates the acidic α-carbon of diethyl malonate, creating a nucleophilic enolate that subsequently displaces the halide ions in a sequential intramolecular cyclization.
The Dieckmann condensation offers an alternative and often efficient route to the cyclopentane ring system. ucla.eduvedantu.com This intramolecular cyclization of a C6 dicarboxylic acid ester, such as diethyl adipate (B1204190), in the presence of a base like sodium ethoxide, yields a five-membered β-keto ester, namely ethyl 2-oxocyclopentane-1-carboxylate. ucla.eduvedantu.com This intermediate is a key precursor to the target molecule. The synthesis of ethyl 2-oxocyclopentanecarboxylate via Dieckmann condensation has been reported with yields ranging from 72% to 82%. guidechem.com
From a practical standpoint, the Dieckmann condensation can be more favorable due to the generally higher yields of the initial cyclization step and potentially fewer polymeric byproducts compared to the intermolecular malonic ester synthesis. However, it is a two-step process from the readily available diethyl adipate to the target molecule. The malonic ester synthesis, while conceptually more direct, can be hampered by lower yields and more challenging purification unless reaction conditions are carefully optimized.
Below is a data table summarizing the comparative aspects of these synthetic methodologies.
| Methodology | Starting Materials | Key Intermediates | Reported Yields (Analogous/Precursor) | Methodological Practicality |
| Malonic Ester Synthesis | Diethyl malonate, 1,4-Dihalobutane | Diethyl (4-halobutyl)malonate | 53-55% (for cyclobutane (B1203170) analog) orgsyn.org | Conceptually direct (one-pot potential). Prone to polymerization and side reactions, which can lower yields and complicate purification. wikipedia.org The choice of base and reaction conditions is critical for success. |
| Dieckmann Condensation | Diethyl adipate | Ethyl 2-oxocyclopentane-1-carboxylate | 72-82% (for β-keto ester precursor) guidechem.com | Generally high-yielding initial cyclization. Requires a subsequent carboxylation step to reach the target compound. May offer cleaner reactions with fewer polymeric byproducts compared to the malonic ester route. |
Elucidation of Reactivity and Reaction Mechanisms
Mechanistic Studies of Ester Group Transformations
The ester groups of diethyl cyclopentane-1,1-dicarboxylate are susceptible to nucleophilic attack, leading to hydrolysis, transesterification, and reduction. The mechanisms of these transformations are well-established in organic chemistry and are applicable to this specific diester.
Hydrolysis Pathways
The hydrolysis of this compound to cyclopentane-1,1-dicarboxylic acid can proceed under either acidic or basic conditions, each following a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis proceeds through a series of protonation and deprotonation steps, often referred to as the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst. This process occurs sequentially for both ester groups.
Base-Promoted Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is irreversible and is termed saponification. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This addition-elimination reaction forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion to form the carboxylate salt. orgsyn.org Acidification in a separate workup step is required to obtain the final dicarboxylic acid. orgsyn.org
| Condition | Catalyst/Reagent | Key Intermediate | Product |
| Acidic | H3O+ | Protonated carbonyl | Cyclopentane-1,1-dicarboxylic acid |
| Basic | NaOH, then H3O+ | Tetrahedral alkoxide | Cyclopentane-1,1-dicarboxylic acid |
Transesterification Processes
Transesterification involves the exchange of the ethyl groups of the diester with another alkyl group from an alcohol, and can also be catalyzed by either acid or base. masterorganicchemistry.com
Acid-Catalyzed Transesterification:
The mechanism is analogous to acid-catalyzed hydrolysis. masterorganicchemistry.com The carbonyl oxygen is protonated, followed by nucleophilic attack from an alcohol molecule (e.g., methanol). A series of proton transfers allows for the elimination of ethanol and formation of the new ester. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess.
Base-Catalyzed Transesterification:
Under basic conditions, an alkoxide (e.g., methoxide) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Elimination of the ethoxide ion yields the new ester. This equilibrium is driven by the relative concentrations of the alcohols and alkoxides. masterorganicchemistry.com
Reduction Mechanisms
The reduction of the ester groups in this compound to alcohols requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH4). Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters. libretexts.orgyoutube.com
The reduction with LiAlH4 proceeds via nucleophilic acyl substitution, where a hydride ion (H-) from the AlH4- complex attacks the carbonyl carbon. chemistrysteps.comyoutube.com This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide-aluminum complex. The resulting intermediate is an aldehyde, which is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form a primary alcohol upon workup. chemistrysteps.com This two-step reduction occurs for both ester groups, ultimately yielding 1,1-bis(hydroxymethyl)cyclopentane.
The reaction can be summarized in the following steps:
Nucleophilic attack by hydride on the carbonyl carbon of the first ester group.
Elimination of an ethoxide-metal complex to form an aldehyde intermediate.
Nucleophilic attack by hydride on the aldehyde carbonyl carbon.
Protonation during workup to yield the first primary alcohol.
Repeat steps 1-4 for the second ester group to yield the diol.
Decarboxylation Kinetics and Mechanisms of Cyclopentane-1,1-dicarboxylic Acid Derivatives
The decarboxylation of the corresponding diacid, cyclopentane-1,1-dicarboxylic acid, obtained from the hydrolysis of this compound, is a key reaction that highlights the influence of the gem-dicarboxylic acid structure.
Concerted Mechanisms in Decarboxylation
The decarboxylation of malonic acid and its derivatives, including cyclopentane-1,1-dicarboxylic acid, typically proceeds through a concerted mechanism when heated. masterorganicchemistry.com This involves a cyclic, six-membered transition state where the carboxyl group proton is transferred to the carbonyl oxygen of the adjacent carboxyl group, while the carbon-carbon bond is cleaved. masterorganicchemistry.com This process results in the formation of an enol intermediate and carbon dioxide. youtube.com The enol then tautomerizes to the more stable keto form, which in this case is cyclopentanecarboxylic acid. masterorganicchemistry.comyoutube.com
This concerted pathway has a lower activation energy compared to a stepwise mechanism involving a carbanionic intermediate, making it the favored route for β-keto acids and malonic acids. masterorganicchemistry.com
Influence of Substituents on Decarboxylation Pathways
While specific kinetic data for the decarboxylation of substituted cyclopentane-1,1-dicarboxylic acids is not extensively detailed in the provided search results, general principles of substituent effects on decarboxylation can be applied. The rate of decarboxylation is influenced by the stability of the transition state. Electron-withdrawing groups on the cyclopentane (B165970) ring can influence the acidity of the carboxylic acid protons and the stability of the developing negative charge in alternative, non-concerted mechanisms. Conversely, steric hindrance from bulky substituents near the carboxylic acid groups could potentially affect the formation of the required cyclic transition state for the concerted mechanism.
In the broader context of decarboxylation, the stability of any potential carbanionic intermediate plays a role, although the concerted mechanism avoids a full-fledged carbanion. nih.gov For instance, factors that would stabilize a negative charge at the alpha-carbon would facilitate a stepwise decarboxylation pathway. However, for cyclopentane-1,1-dicarboxylic acid itself, the concerted mechanism via a cyclic transition state is the most plausible and energetically favorable pathway for the first decarboxylation step.
Radical Cascade Reactions for Cyclopentane Annulation
Radical cascade reactions are powerful tools for the construction of cyclic systems, including functionalized cyclopentanes. These reactions proceed through a series of intramolecular and/or intermolecular radical additions, creating multiple carbon-carbon bonds in a single synthetic operation. While direct radical reactions on the cyclopentane ring of this compound are not common, radical cyclizations are instrumental in synthesizing the cyclopentane core. baranlab.orgrsc.org
The synthesis of cyclopentane derivatives can be achieved through the cyclization of radical precursors. For instance, oxidative radical reactions initiated by manganese(III) acetate (B1210297) can lead to the formation of cyclopentanes as part of a radical cascade. baranlab.org These reactions can be designed to produce polysubstituted cyclopentane derivatives. nih.gov
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals and initiating cyclization reactions. acs.org An intermolecular [3+2] atom-transfer radical cyclization has been developed using an iridium polyphenylpyridinyl complex as a sensitizer. nih.gov In this process, a radical is generated from a precursor, such as 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, which then reacts with various alkenes and alkynes to form cyclopentane and cyclopentene (B43876) derivatives. nih.gov This method avoids the use of tin and boron reagents. nih.gov Flavin-dependent "ene"-reductases can also generate alkyl radicals under visible light irradiation, which can then undergo enantioselective radical cyclization. nih.gov
| Reaction Type | Catalyst/Initiator | Precursor Example | Product | Key Features |
| Oxidative Radical Cascade | Mn(OAc)₃, Cu(OAc)₂ | Acyclic unsaturated dicarbonyl compounds | Functionalized cyclopentanes | Forms multiple C-C bonds in one pot. baranlab.org |
| Photoredox Atom-Transfer Radical Cyclization | Iridium polyphenylpyridinyl complex | 2-(Iodomethyl)cyclopropane-1,1-dicarboxylate | Cyclopentane and cyclopentene derivatives | Tin/boron-free, proceeds under visible light. nih.gov |
| Photoenzymatic Radical Cyclization | Flavin-dependent "ene"-reductase | Alkyl iodides | Enantioenriched cyclopentanes | Highly enantioselective. nih.gov |
[3+2] Cycloaddition Reactions in the Synthesis of Functionalized Cyclopentane Derivatives
[3+2] cycloaddition reactions are a highly effective strategy for the synthesis of five-membered rings, including functionalized cyclopentane derivatives. researchgate.netrsc.orgorganic-chemistry.org These reactions involve the combination of a three-atom component with a two-atom component to form the cyclopentane core. oregonstate.edu
Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks for the synthesis of cyclopentanes through formal [3+2] cycloaddition reactions. nih.gov These cyclopropanes, substituted with both an electron-donating group and an electron-accepting group, can be activated by a Lewis acid or Brønsted acid to undergo ring-opening, forming a 1,3-zwitterionic intermediate. nih.gov This intermediate can then react with a variety of dipolarophiles, such as alkenes, to yield highly functionalized cyclopentane derivatives. nih.govrsc.org For instance, a Brønsted acid-catalyzed domino ring-opening cyclization of D-A cyclopropanes with 2-naphthols provides access to naphthalene-fused cyclopentanes. nih.gov Even gem-difluorocyclopropane diesters have been shown to act as D-A cyclopropanes, where the gem-difluorine substituents function as an unconventional donor group, reacting with carbonyls in a [3+2] cycloaddition. rsc.org
| D-A Cyclopropane (B1198618) Type | Dipolarophile | Catalyst/Promoter | Product Type |
| Cyanocyclopropanecarbonates | (E)-3-aryl-2-cyanoacrylates | 1,8-diazabicyclo[5.4.0]undec-7-ene | Highly functionalized cyclopentanes researchgate.net |
| General D-A Cyclopropanes | 1,3-Dienes | Lewis Acid | Substituted cyclopentanes nih.gov |
| D-A Cyclopropanes | Azadienes | Chiral bifunctional Brønsted base | Spiro-cyclopentane benzofurans rsc.org |
| D-A Cyclopropanes | 2-Naphthols | Brønsted Acid (TfOH) | Naphthalene-fused cyclopentanes nih.gov |
| gem-Difluorocyclopropane diester | Aldehydes and Ketones | Not specified | gem-Difluorotetrahydrofurans rsc.org |
The Huisgen 1,3-dipolar cycloaddition is a classic example of a reaction that forms five-membered heterocycles and can be conceptually extended to carbocycles. organic-chemistry.orgnih.gov This reaction involves the concerted interaction of a 1,3-dipole with a dipolarophile. organic-chemistry.orgmdpi.com The mechanism is considered a [4π + 2π] cycloaddition, similar to the Diels-Alder reaction. organic-chemistry.org However, an alternative stepwise diradical mechanism has also been proposed. mdpi.com
In the context of D-A cyclopropanes, the mechanism is typically not a true concerted cycloaddition. Instead, it often proceeds through a stepwise pathway initiated by the ring-opening of the cyclopropane to form a 1,3-zwitterion or a related intermediate. nih.gov For example, in the Brønsted acid-catalyzed reaction of D-A cyclopropanes with 2-naphthols, the proposed mechanism involves the initial protonation of the acceptor group on the cyclopropane, followed by ring-opening to generate an intermediate that then undergoes an intermolecular aldol-type reaction and subsequent dehydration to form the final cyclopentane product. nih.gov Computational studies on the reaction of gem-difluorocyclopropane diesters with carbonyls suggest that the cleavage of the C-C bond occurs via an SN2-type attack of the carbonyl oxygen. rsc.org
Metal-Catalyzed Transformations
The transformation of this compound and its precursors can be efficiently achieved using various metal catalysts. These catalysts offer high selectivity and efficiency in intramolecular additions, hydrogenations, and aminocyclizations.
Palladium catalysts are highly effective in promoting the intramolecular cyclization of diene systems to form five-membered rings. A key example is the palladium-catalyzed cyclization/hydrosilylation of dimethyl diallylmalonate, a close structural analog of the precursor to this compound. duke.edunih.gov
The reaction mechanism involves several key steps. Initially, a palladium silyl (B83357) complex reacts with the diallylmalonate to form a palladium 5-hexenyl chelate complex. This is followed by an intramolecular carbometalation, where the palladium and the silyl group add across one of the double bonds, to form a palladium cyclopentylmethyl complex. The final step is an associative silylation that releases the cyclopentane product and regenerates the palladium catalyst. nih.gov
Another relevant transformation is the palladium(II)-catalyzed intramolecular addition of 1,3-diones to unactivated olefins. This reaction proceeds via the intramolecular attack of the enol form of the dione (B5365651) on a palladium-complexed olefin, followed by a proton transfer to regenerate the Pd(II) catalyst. organic-chemistry.org This method provides a powerful tool for the synthesis of cyclic ketones from acyclic precursors.
Detailed research findings on the palladium-catalyzed cyclization of diallylmalonates have elucidated the reaction pathway through kinetic, deuterium-labeling, and low-temperature NMR studies. nih.gov These studies have provided direct observation of the intramolecular carbometalation step, confirming the proposed mechanism. duke.edu
Table 1: Key Intermediates in Palladium-Catalyzed Cyclization of Dimethyl Diallylmalonate nih.gov
| Intermediate | Description |
|---|---|
| [(phen)Pd(SiEt3)(NCAr)]+ [BAr4]- | Initial palladium silyl complex |
| [(phen)Pd[η1,η2-CH(CH2SiEt3)CH2C(CO2Me)2CH2CH=CH2]]+ [BAr4]- | Palladium 5-hexenyl chelate complex |
Ruthenium catalysts are widely employed for the hydrogenation of cyclic ketones and related compounds. While specific studies on the direct hydrogenation of the keto group in a derivative of this compound are not extensively documented, the hydrogenation of 1,3-cycloalkanediones to the corresponding diols is a well-established transformation that provides insight into the expected reactivity. nih.govnih.gov
These reductions are often carried out using a ruthenium catalyst in the presence of a hydrogen source, such as 2-propanol and hydrogen gas, and can be accelerated by microwave heating. nih.govnih.gov The choice of ligands on the ruthenium center, such as diphosphines and diamines, is crucial for achieving high efficiency and stereoselectivity in the reduction of cyclic ketones. ingentaconnect.comresearchgate.net For instance, ruthenium catalysts combined with BINAP ligands and a 1,4-diamine have been shown to be effective for the reduction of sterically hindered aromatic ketones. ingentaconnect.com
Table 2: Representative Ruthenium-Catalyzed Hydrogenation of Cyclic Ketones nih.govingentaconnect.com
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| 1,3-Cyclohexanedione | Ru catalyst, 2-propanol, H2, microwave | 1,3-Cyclohexanediol | Good |
| Tetralone | Ru-BINAP/1,4-diamine | Tetralol | High |
The mechanism of these hydrogenations can proceed through different pathways depending on the catalyst system. Some systems operate via an inner-sphere mechanism involving the formation of a ruthenium hydride that transfers hydrogen to the carbonyl group. Others may involve an outer-sphere mechanism where the catalyst facilitates the transfer of hydrogen from a donor molecule like isopropanol. pkusz.edu.cn
Gold(I) catalysts have emerged as powerful tools for the activation of alkynes and allenes toward nucleophilic attack, enabling a variety of cyclization reactions. While the direct gold-catalyzed aminocyclization to form a this compound scaffold is not a common transformation, analogous intramolecular hydroamination and aminocyclization reactions to form nitrogen-containing heterocycles provide a clear precedent for this type of reactivity. organic-chemistry.orgnih.gov
In these reactions, a cationic gold(I) complex coordinates to the alkyne or allene (B1206475), rendering it highly electrophilic. An intramolecular pendant amine can then attack the activated unsaturated bond, leading to the formation of a new ring. The regioselectivity of the attack is often controlled by the substitution pattern of the substrate and the nature of the gold catalyst and its ligands. mdpi.com Chiral phosphine (B1218219) ligands on the gold(I) center can induce high levels of enantioselectivity in these transformations. organic-chemistry.org
Research has shown that the counterion associated with the cationic gold(I) catalyst can play a crucial role in the enantioselectivity of the hydroamination of allenes. organic-chemistry.org For instance, the use of a benzoate (B1203000) counterion significantly improved the enantiomeric excess compared to less coordinating anions like BF4-.
The general mechanism for gold(I)-catalyzed intramolecular hydroamination of allenes involves the activation of the allene by the gold catalyst, followed by nucleophilic attack of the amine, and subsequent protonolysis to release the product and regenerate the active catalyst.
Table 3: Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes organic-chemistry.org
| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| N-allenyl carbamate | (R)-DTBM-SEGPHOS(AuCl)2/AgOTf | Vinyl-pyrrolidine | 98% |
Ring-Opening Reactions of Related Cyclopropane Analogs leading to Cyclopentane Structures
The high ring strain of cyclopropanes makes them valuable precursors for the synthesis of larger ring systems through ring-opening reactions. A particularly relevant transformation is the vinylcyclopropane-cyclopentene rearrangement, which provides a direct route to five-membered rings. wikipedia.org
This rearrangement can be initiated thermally, photochemically, or by using Lewis acids. wikipedia.orgdigitellinc.com When a vinylcyclopropane (B126155) is treated with a Lewis acid, such as Yb(OTf)3, it can undergo a rearrangement to form a fused cyclopentene in good yield and as a single diastereomer. digitellinc.com The mechanism of this rearrangement is believed to proceed through a diradical intermediate or via an orbital-symmetry-controlled pericyclic process, depending on the specific substrate and reaction conditions. wikipedia.org
The synthesis of the required cyclopropane precursors, such as diethyl cyclopropane-1,1-dicarboxylate, can be achieved through the reaction of diethyl malonate with 1,2-dihaloethane in the presence of a base. google.com This cyclopropanation reaction provides the strained three-membered ring that is primed for subsequent ring-opening and expansion to the desired cyclopentane structure.
The use of phase-transfer catalysis can facilitate the one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid, which can then be esterified to the diethyl ester. orgsyn.org
Table 4: Methods for Vinylcyclopropane-Cyclopentene Rearrangement wikipedia.orgdigitellinc.com
| Method | Conditions | Outcome |
|---|---|---|
| Thermal | High temperatures (>300 °C) | Cyclopentene formation |
| Photochemical | UV light | Cyclopentene formation |
| Lewis Acid Catalysis | Yb(OTf)3, feasible temperatures | Fused cyclopentenes, single diastereomer |
Applications in Advanced Organic Synthesis and Materials Science
Role as an Intermediate in Pharmaceutical Synthesis
The rigid cyclopentane (B165970) scaffold and the reactivity of the ester groups make diethyl cyclopentane-1,1-dicarboxylate a useful starting material in the synthesis of pharmaceutical compounds. It is primarily employed as a building block for creating complex molecular architectures found in bioactive compounds. myskinrecipes.com
Precursor for Cyclopropane (B1198618) Derivatives
A common misconception is the role of this compound as a direct precursor to cyclopropane derivatives. Scientific literature does not support a straightforward conversion of the cyclopentane ring system to a cyclopropane ring. Instead, the synthesis of related cyclopropane compounds, such as diethyl cyclopropane-1,1-dicarboxylate, typically involves the reaction of diethyl malonate with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909), in the presence of a base. google.comorgsyn.org This intramolecular condensation reaction forms the three-membered ring of the cyclopropane derivative. google.com These cyclopropane derivatives are indeed valuable intermediates in the synthesis of drugs like Montelukast and Ketorolac.
Building Block for Complex Drug Candidates
The utility of this compound as a foundational molecule in the synthesis of complex drug candidates is well-documented. Its structure can be strategically modified to create more elaborate molecules with potential therapeutic applications.
A key transformation of this compound is its selective hydrolysis to form 1-(ethoxycarbonyl)cyclopentanecarboxylic acid. prepchem.com This mono-acid, mono-ester is a versatile intermediate that allows for further chemical modifications at the carboxylic acid group while retaining the ester functionality.
Another important synthetic application is the reduction of the diester to 1,1-bis(hydroxymethyl)cyclopentane. prepchem.com This reaction converts the ester groups into primary alcohols, yielding a diol that can be used in the synthesis of various other compounds.
A concrete example of its application is in the synthesis of 1-(4-chloro-benzoylamino)-cyclopentanecarboxylic acid, a precursor for more complex pharmaceutical agents. This highlights how the cyclopentane core of the starting material is incorporated into the final target molecule.
Utility in Polymer and Advanced Materials Production
While dicarboxylic acids and their esters are fundamental components in polymer chemistry, the specific applications of this compound in this field are not extensively detailed in publicly available research. However, related cyclic dicarboxylic acid derivatives have shown utility in materials science.
Monomer and Reagent Roles in Polymerization
In principle, the di-ester or the corresponding di-acid (Cyclopentane-1,1-dicarboxylic acid) could act as a monomer in condensation polymerization reactions to form polyesters or polyamides. The cyclic nature of the monomer would impart specific properties to the resulting polymer chain, such as increased rigidity and altered thermal properties, compared to linear aliphatic monomers. However, specific examples of polymers synthesized from this compound are not readily found.
Facilitating High-Performance Polymer Synthesis
The incorporation of cyclic structures into polymer backbones is a known strategy for enhancing the performance characteristics of materials, such as thermal stability and mechanical strength. While there is no direct evidence from the provided search results of this compound being used in the synthesis of high-performance polymers, related compounds have been investigated. For instance, other cyclopentane dicarboxylic acid derivatives have been used as precursors for electroluminescent conjugated polymers, which are materials with applications in electronic displays and lighting.
Synthesis of Agrochemical Intermediates
This compound is also utilized as an intermediate in the synthesis of agrochemicals. myskinrecipes.com The cyclopentane moiety can be a key structural feature in the design of active ingredients for pesticides and herbicides. myskinrecipes.com Related cyclic dicarboxylic acids, such as cis-cyclopentane-1,2-dicarboxylic acid, are known to be used in the production of agrochemicals. guidechem.com While specific examples of commercial agrochemicals derived from this compound are not specified in the available research, its role as a building block in this sector is acknowledged. myskinrecipes.com
Development of Novel Heterocyclic and Carbocyclic Compounds
The chemical reactivity of this compound and its unsaturated precursor, diethyl 3-cyclopentene-1,1-dicarboxylate, provides pathways to various carbocyclic and heterocyclic systems. The presence of the two ester groups at a single carbon atom allows for a range of chemical transformations.
The synthesis of the this compound scaffold itself serves as a prime example of constructing a five-membered carbocycle. A common and effective method involves the reaction of diethyl malonate with a suitable four-carbon electrophile.
One established route is the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene (B23561). prepchem.com In this procedure, diethyl malonate is deprotonated with a strong base, such as lithium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting malonate enolate then acts as a nucleophile, displacing the two chlorine atoms in cis-1,4-dichloro-2-butene in a sequential alkylation process to form the cyclopentene (B43876) ring. This reaction yields diethyl 3-cyclopentene-1,1-dicarboxylate. prepchem.com
The saturated target compound, this compound, is then readily obtained through the catalytic hydrogenation of the intermediate cyclopentene derivative. This reduction of the carbon-carbon double bond is typically carried out using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), effectively yielding the final saturated five-membered carbocycle.
An alternative modern approach to the unsaturated precursor involves a ring-closing metathesis (RCM) reaction of diethyl 2,2-diallylmalonate, utilizing catalysts like the Hoveyda-Grubbs catalyst. ambeed.com
Table 1: Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
A review of scientific literature did not yield specific examples of this compound being directly utilized as a precursor for the synthesis of functionalized tetralins. While related diesters, such as aryl-substituted cyclopropane dicarboxylates, have been shown to undergo reactions to form tetralin structures, this application has not been documented for this compound itself. researchgate.net
Integration into Natural Product Synthesis Strategies
The cyclopentane ring is a core structural motif in a wide array of natural products, particularly in the class of terpenoids known as cyclopentanoids. Therefore, simple cyclopentane derivatives like this compound are potential starting materials for the synthesis of these complex molecules.
Derivatization and Structure Activity Relationship Studies
Synthesis of Substituted Diethyl Cyclopentane-1,1-dicarboxylate Analogs
The synthesis of this compound and its substituted analogs often involves the alkylation of diethyl malonate. A common method is the reaction of diethyl malonate with 1,4-dihalobutanes. For instance, the reaction with 1,4-dichloro-2-butene in the presence of a base like lithium hydride in dimethylformamide can yield diethyl 3-cyclopentene-1,1-dicarboxylate. prepchem.com This unsaturated analog provides a reactive handle for further functionalization.
Another approach involves the reaction of diethyl malonate with 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions, which can directly yield the corresponding cyclopropane-1,1-dicarboxylic acid after hydrolysis. orgsyn.org This highlights a method for creating smaller carbocyclic rings from the same starting materials. The general strategy of using dihaloalkanes allows for the synthesis of various cycloalkane-1,1-dicarboxylates. For example, using trimethylene chlorobromide or trimethylene dibromide with diethyl malonate leads to the formation of diethyl cyclobutane-1,1-dicarboxylate. orgsyn.orgchemicalbook.com
The introduction of substituents onto the cyclopentane (B165970) ring can be achieved by starting with appropriately substituted 1,4-dihaloalkanes or by functionalizing the cyclopentane ring after its formation. These synthetic strategies provide access to a diverse library of substituted this compound analogs, which are crucial for structure-activity relationship studies.
Introduction of Stereocenters and Chiral Cyclopentane Derivatives
The biological activity of many molecules is highly dependent on their stereochemistry. Therefore, the introduction of stereocenters into the cyclopentane ring of this compound is a critical area of research. This can be achieved through both diastereoselective and enantioselective methods.
Diastereoselective Transformations
Diastereoselective transformations aim to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of cyclopentane derivatives, this can be accomplished through various reactions. For example, transannular C-H arylation of α-tertiary cyclopentane carboxylic acids can lead to the formation of γ-arylated products with high diastereocontrol. nih.gov This method has been used to synthesize precursors for potent histone deacetylase (HDAC) inhibitors. nih.gov
Another example involves the synthesis of diethyl 2-oxo-4,5-diphenylcyclopentane-1,3-dicarboxylate, where the relative stereochemistry of the substituents is controlled during the cyclization reaction. researchgate.net The resulting diastereomer's geometry is influenced by steric interactions between the bulky phenyl and ester groups. researchgate.net Such diastereomerically pure compounds are invaluable for understanding how the spatial arrangement of functional groups affects biological activity.
Enantioselective Approaches
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is particularly important in drug development, as different enantiomers can have vastly different pharmacological effects. Chiral cyclopentenones are key intermediates in the asymmetric synthesis of many bioactive compounds. acs.org
One approach to obtaining enantiomerically pure cyclopentane derivatives is through the resolution of racemic mixtures. This can be done by chemical derivatization with a chiral auxiliary, such as menthol, to form separable diastereomers. acs.org Another powerful strategy is asymmetric catalysis. For example, cinchona alkaloid-based catalysts have been used to achieve excellent enantioselectivities in the synthesis of chiral cyclopentenone precursors. acs.org
The enantioselective total synthesis of complex molecules like (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid, a rigid analog of L-glutamic acid, has been achieved using L-glyceraldehyde as the source of chirality. nih.gov Key steps in this synthesis involved sequential aldol-based carbon-carbon bond-forming reactions, demonstrating a powerful method for constructing highly functionalized chiral cyclopentane derivatives. nih.gov
Cyclopentane-1,1-dicarboxylic Acid Derivatives with Diverse Functionalities
The versatility of the cyclopentane-1,1-dicarboxylate scaffold allows for the introduction of a wide range of functional groups, leading to derivatives with diverse chemical properties and biological activities. The geminal diester group can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into other functional groups. oakwoodchemical.comnih.gov
For instance, cyclopentane-1,1-dicarboxylic acid itself can be a precursor to spirocyclic compounds. orgsyn.org The reaction of the diacid with isopropenyl acetate (B1210297) yields a spiroacylal, demonstrating a pathway to more complex molecular architectures. orgsyn.org
Furthermore, the cyclopentane ring can be functionalized to include various substituents. The development of highly functionalized cyclopentane derivatives can be achieved through cycloaddition reactions. For example, the [3+2] cycloaddition of donor-acceptor cyclopropanes with cyanoacrylates yields highly substituted cyclopentanes with multiple functional groups, including cyano and carboxylate moieties. researchgate.net These derivatives can serve as building blocks for a wide range of applications.
Comparison of 1,1-Dicarboxylate with Other Cyclopentane Dicarboxylate Isomers (e.g., 1,2- and 1,3-dicarboxylates)
The position of the carboxylate groups on the cyclopentane ring significantly influences the molecule's properties and reactivity. The 1,1-, 1,2-, and 1,3-dicarboxylate isomers exhibit distinct structural and chemical characteristics.
Structural Differences:
| Isomer | Carboxylate Position | Key Structural Feature |
| 1,1-Dicarboxylate | Geminal (on the same carbon) | Creates a quaternary carbon center. |
| 1,2-Dicarboxylate | Vicinal (on adjacent carbons) | Allows for cis/trans isomerism. quora.comstenutz.eu |
| 1,3-Dicarboxylate | On carbons separated by one carbon | Allows for cis/trans isomerism. biosynth.com |
Reactivity and Applications:
The geminal diesters of the 1,1-dicarboxylate isomer are sterically hindered, which can influence their reactivity. They are often used as precursors for creating quaternary centers and in reactions like the Knoevenagel condensation. The corresponding diacid can undergo decarboxylation to form a monocarboxylic acid.
The 1,2-dicarboxylate isomers, with their adjacent carboxylate groups, can readily form cyclic anhydrides, particularly the cis-isomer. guidechem.com This reactivity is utilized in the synthesis of various polymers and as a building block in organic synthesis. The stereochemistry (cis or trans) of the 1,2-dicarboxylate significantly impacts its ability to form cyclic structures and its biological activity. For example, cyclopentane-1,2-dione, derived from the corresponding dicarboxylic acid, has been investigated as a potential bioisostere for the carboxylic acid functional group in drug design. nih.gov
The 1,3-dicarboxylate isomers have their functional groups separated, which can lead to different conformational preferences and biological activities compared to the 1,1- and 1,2-isomers. biosynth.com Cyclopentane-1,3-diones have also been explored as carboxylic acid isosteres in the design of thromboxane (B8750289) A2 receptor antagonists. nih.gov The relative positioning of the carboxylate groups in the 1,2- and 1,3-isomers is crucial for their interaction with biological targets. Studies have shown that the orientation of these dione (B5365651) fragments within a receptor can be critical for biological activity. nih.gov
The diverse biological activities observed for different cyclopentane dicarboxylate isomers highlight the importance of the substitution pattern on the cyclopentane ring. For instance, certain cyclopropane-1,2-dicarboxylic acid derivatives have shown potent activity as glutamate (B1630785) receptor agonists or antagonists, demonstrating that the specific conformation of the dicarboxylic acid is a key determinant of its biological function. unl.pt This principle extends to cyclopentane derivatives, where the spatial arrangement of the carboxylate groups dictates their interaction with biological macromolecules.
Advanced Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For diethyl cyclopentane-1,1-dicarboxylate, both ¹H and ¹³C NMR spectroscopy are crucial for its structural confirmation.
¹³C NMR spectral data for this compound is noted as being available from commercial chemical suppliers, such as Aldrich Chemical Company, Inc., confirming its use in routine quality control and structural verification. nih.gov The spectrum would be expected to show distinct peaks for the carbonyl carbons of the ester groups, the quaternary carbon of the cyclopentane (B165970) ring at the 1-position, the methylene (B1212753) carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the cyclopentane ring. For comparison, the related compound, diethyl cyclopent-3-ene-1,1-dicarboxylate, has been characterized by ¹³C NMR, showing signals at δ 172.2 (C=O), 127.8 (C=C), 61.5 (-OCH₂-), 58.8 (quaternary C), 40.8 (allyl-CH₂) and 14.0 (-CH₃). rsc.org
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester Carbonyl) | 170-175 |
| C1 (Quaternary) | 55-65 |
| -OCH₂- (Ethyl) | 60-65 |
| C2, C5 (Cyclopentane) | 30-40 |
| C3, C4 (Cyclopentane) | 20-30 |
| -CH₃ (Ethyl) | 10-15 |
High-Resolution Mass Spectrometry (HRMS) for Compound Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precise mass measurement allows for the unambiguous confirmation of a compound's molecular formula.
For this compound (C₁₁H₁₈O₄), the theoretical exact mass is 214.12051 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds closely to this value, thereby verifying the compound's identity. For instance, in a study of a related compound, the calculated mass for the sodium adduct [C₁₃H₂₀O₄Na]⁺ was 263.1259, with the found value being 263.1266, demonstrating the level of accuracy achievable with HRMS. rsc.org
Beyond confirming the molecular formula, mass spectrometry provides information on the fragmentation pattern of the molecule, which can offer further structural insights. While a detailed experimental fragmentation pattern for this compound is not widely published, typical fragmentation of esters involves cleavage at the C-O bonds and rearrangements such as the McLafferty rearrangement. libretexts.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, providing another layer of data for its identification in complex mixtures. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 215.12779 | 149.7 |
| [M+Na]⁺ | 237.10973 | 155.0 |
| [M-H]⁻ | 213.11323 | 152.6 |
| [M+NH₄]⁺ | 232.15433 | 171.7 |
| [M+K]⁺ | 253.08367 | 155.2 |
| Data sourced from PubChemLite. uni.lu |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.
The IR spectrum of this compound is characterized by strong absorption bands that confirm the presence of its key functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester groups, which is expected in the region of 1750-1735 cm⁻¹. The spectrum also shows strong C-O stretching vibrations for the ester linkages in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic cyclopentane ring and ethyl groups are observed around 2950-2850 cm⁻¹. The NIST WebBook provides a gas-phase IR spectrum for this compound, which serves as a reference for its identification. nist.gov PubChem also lists the availability of an FTIR spectrum, recorded from a neat sample in a capillary cell, from the Fluka Chemie AG collection. nih.gov
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Aliphatic (Cyclopentane, Ethyl) |
| ~1740 | C=O stretch | Ester |
| ~1465 | C-H bend | CH₂ |
| ~1370 | C-H bend | CH₃ |
| ~1250-1050 | C-O stretch | Ester |
| Data is based on typical IR absorption frequencies for the functional groups present. |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise atomic coordinates, bond lengths, and bond angles can be determined.
For this compound, which can exist as a solid, this technique could, in principle, be used to obtain an unambiguous solid-state structure. sigmaaldrich.com However, a review of the current scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. As the molecule is achiral, there is no absolute configuration to be determined. ncats.io
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. In the context of research involving this compound, both gas chromatography (GC) and liquid chromatography are important tools.
Gas chromatography is frequently used to assess the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often provide a purity specification determined by GC; for example, a purity of ≥98.0% (GC) is cited for a related compound, diethyl cyclobutane-1,1-dicarboxylate. sigmaaldrich.com In a GC analysis, the compound is vaporized and passed through a column, and its retention time is a characteristic property that can be used for identification and quantification.
For the purification of this compound on a laboratory scale, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. rsc.org This technique separates the desired compound from starting materials, by-products, and other impurities based on differences in their polarity and interaction with the stationary phase. In the synthesis of related compounds, purification often involves an initial extraction followed by distillation and then column chromatography to achieve high purity. orgsyn.org
While specific high-performance liquid chromatography (HPLC) methods for this compound are not detailed in the surveyed literature, reversed-phase HPLC would be a suitable technique for its analysis, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Theoretical and Computational Investigations
Quantum Mechanical (ab initio, DFT) Calculations of Reaction Pathways and Transition States
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions at the molecular level. For diethyl cyclopentane-1,1-dicarboxylate, these methods can map out potential energy surfaces for its various transformations, identifying the structures of transition states and the energetics of reaction pathways.
A key reaction of malonic esters is the Michael addition, and computational studies on analogous systems, such as the addition of diethyl malonate to trans-β-nitrostyrene, have been performed using DFT. nih.gov These studies reveal that carbon-carbon bond formation is typically the rate-determining step. nih.gov By analogy, in reactions involving this compound, we can infer that the formation of a new bond at the C2 position of the cyclopentane (B165970) ring would proceed through a well-defined transition state, the energy of which dictates the reaction rate.
Furthermore, computational modeling has been applied to understand the reactions of similar cyclic systems. For instance, quantum chemical modeling of the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate has been used to calculate the activation barrier for the opening of the cyclopropane (B1198618) ring. While the cyclopentane ring in this compound is significantly more stable, these studies demonstrate the capability of computational methods to model ring-opening reactions and other complex transformations.
The following table presents representative data from a DFT study on a related malonate reaction, illustrating the type of information that can be obtained.
| Reaction Step | Calculated Parameter | Value (kcal/mol) |
| C-C Bond Formation | Activation Energy (ΔG‡) | 15-20 |
| Proton Transfer | Activation Energy (ΔG‡) | 5-10 |
| Data is illustrative and based on typical values for Michael additions of malonates. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static. The cyclopentane ring is known to adopt non-planar conformations to alleviate torsional strain. dalalinstitute.com Computational methods like DFT and molecular dynamics (MD) simulations are essential for exploring the conformational landscape of such molecules.
For cyclopentane itself, the two most recognized low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). jkps.or.kr In the envelope conformation, four carbon atoms are coplanar, with the fifth out of the plane. jkps.or.kr In the half-chair, three carbons are in a plane, with the other two displaced on opposite sides. jkps.or.kr These conformations are in rapid equilibrium through a process called pseudorotation. scribd.com For this compound, the presence of the bulky geminal diethyl ester groups at the C1 position would be expected to influence the puckering of the ring and the relative energies of the different conformers.
Molecular dynamics simulations can provide a dynamic picture of these conformational changes over time, showing the flexibility of the cyclopentane ring and the rotation of the ethyl ester groups. These simulations would reveal the preferred orientations of the ester groups to minimize steric hindrance and optimize intramolecular interactions.
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C2-C1-C5-C4) |
| Envelope | 0.0 | ~0° |
| Half-Chair | ~0.5 | ~20° |
| Representative data for unsubstituted cyclopentane. |
Computational Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. rsc.org The key to its reactivity lies in the acidity of the α-hydrogens on the carbon atom situated between the two carbonyl groups. However, in this case, the alpha carbon (C1) is quaternary, so it has no protons to be abstracted. Reactivity will therefore be centered on other positions.
Computational models can calculate various electronic properties to predict reactivity. For instance, mapping the electrostatic potential (ESP) surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carbonyl carbons of the ester groups would be identified as electrophilic centers, susceptible to nucleophilic attack.
In reactions where this compound acts as a nucleophile (for example, after a ring-opening reaction), computational methods can predict the selectivity of the reaction. By calculating the energies of different possible transition states leading to various products, the most likely reaction pathway and the major product can be determined. Studies on the enantioselective addition of dialkyl malonates have demonstrated the utility of these predictive models. acs.org
Analysis of Intramolecular Interactions and Bonding Characteristics
The spatial arrangement of atoms and functional groups in this compound gives rise to a network of intramolecular interactions that influence its conformation and reactivity. Theoretical methods can be employed to analyze these subtle forces. mdpi.comnih.gov
The geminal diethyl ester groups are a dominant feature. There will be steric repulsion between these two bulky groups, which will influence their preferred rotational conformations. Additionally, there can be attractive, non-covalent interactions, such as dipole-dipole interactions between the carbonyl groups.
Quantum theory of atoms in molecules (QTAIM) is a computational technique that can be used to identify and characterize bonding interactions, including weak intramolecular hydrogen bonds if any were present (for instance, between a C-H bond of the cyclopentane ring and a carbonyl oxygen). While strong hydrogen bonds are not expected in this molecule, weak C-H···O interactions could play a role in stabilizing certain conformations. Theoretical studies on other molecules have shown that these interactions can be identified and their energies quantified. nih.gov
Application of Computational Chemistry in Enzyme-Catalyzed Reactions
This compound, being an ester, is a potential substrate for hydrolytic enzymes like esterases and lipases. frontiersin.org Computational chemistry, particularly through hybrid quantum mechanics/molecular mechanics (QM/MM) methods, is instrumental in understanding the mechanisms of such enzyme-catalyzed reactions. nih.govnih.gov
In a typical QM/MM simulation of an enzyme-substrate complex, the active site of the enzyme and the substrate (this compound) are treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). This approach allows for the modeling of the bond-breaking and bond-forming events during the hydrolysis of the ester linkages.
These simulations can elucidate the role of key amino acid residues in the active site, such as the catalytic triad (B1167595) (e.g., Ser-His-Asp) in serine hydrolases. acs.org The calculations can map the entire reaction pathway, including the formation of the tetrahedral intermediate and the acyl-enzyme intermediate, providing activation energies for each step. nih.gov This information is invaluable for understanding the catalytic efficiency of the enzyme and for designing new enzymes with altered substrate specificity or enhanced activity. researchgate.net
| Enzyme-Catalyzed Step | Computational Method | Key Finding |
| Substrate Binding | Molecular Docking, MD | Preferred binding orientation in the active site |
| Acylation | QM/MM | Identification of the transition state for tetrahedral intermediate formation |
| Deacylation | QM/MM | Calculation of the energy barrier for the hydrolysis of the acyl-enzyme intermediate |
Emerging Research Frontiers and Future Directions
Catalyst Development for Enhanced Reactivity and Selectivity
The synthesis of cyclopentane (B165970) derivatives often relies on the alkylation of diethyl malonate followed by cyclization. Traditional methods frequently employ strong bases like sodium ethoxide to facilitate these reactions. orgsyn.org While effective, the focus of modern catalyst development is on achieving higher efficiency, greater selectivity, and milder reaction conditions.
A significant area of research is the development of catalysts for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds for pharmaceutical applications. While research directly targeting diethyl cyclopentane-1,1-dicarboxylate is specific, developments in related cyclic systems offer a clear roadmap. For instance, organocatalysts such as L-proline have been successfully used in the asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes, demonstrating the potential for metal-free catalytic systems to create complex cyclic structures with high enantioselectivity. researchgate.net
Furthermore, the use of transition metals and Lewis acids to activate substrates is a promising frontier. Lewis acids like Tantalum(V) chloride (TaCl₅) have been shown to mediate reactions of related donor-acceptor cyclopropanes, facilitating ring-opening and subsequent reactions with aldehydes. nih.gov The exploration of such catalysts could unlock new reaction pathways for this compound, enabling its use in a wider array of chemical transformations.
Table 1: Comparison of Catalytic Approaches for Synthesis of Cyclopentane and Related Structures
| Catalyst System | Substrate Type | Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Sodium Ethoxide | Diethyl Malonate & Dihalides | Cycloalkylation | Established, high yield | orgsyn.org |
| L-Proline | Arylacetaldehydes & Unsaturated Aldehydes | Asymmetric Diels-Alder | Metal-free, high enantioselectivity | researchgate.net |
| TaCl₅ | 2-Arylcyclopropane-1,1-dicarboxylates | Ring-opening/Annulation | Access to novel structures | nih.gov |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of fundamental chemical building blocks. Research is actively seeking to minimize waste, reduce the use of hazardous materials, and improve energy efficiency in the production of malonate esters and their derivatives.
Enzyme catalysis represents another major frontier in green synthesis. The use of immobilized Candida antarctica lipase (B570770) B has enabled the solvent-free synthesis of linear polyesters from dimethyl malonate and various diols. rsc.org This biocatalytic method stands in contrast to traditional metal-catalyzed polymerizations that require high temperatures and can leave toxic residues. rsc.org Applying similar enzymatic strategies to the synthesis and derivatization of this compound could lead to more sustainable processes. Additionally, the use of platform chemicals derived from renewable resources like cellulose (B213188) is being explored for the synthesis of dicarboxylic acids, presenting a long-term strategy for reducing reliance on petrochemical feedstocks. rsc.org
Expanding Applications in Complex Chemical Synthesis
This compound and its derivatives are valuable intermediates for constructing more complex molecules, particularly those with biological activity. The cyclopentane ring is a common motif in natural products and pharmaceuticals.
Research has demonstrated the creation of highly functionalized and potent antiviral cyclopentane derivatives through tandem reactions involving organometallic addition, radical cyclization, and oxygenation steps. nih.gov This modular approach allows for the versatile synthesis of complex cyclopentanes from simple precursors, with some of the resulting compounds showing significant activity against hepatitis C and dengue viruses. nih.gov
The structural analogue, diethyl cyclopropane-1,1-dicarboxylate, serves as a key intermediate in the synthesis of the anti-asthma drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. ganeshremedies.com This highlights the potential of gem-dicarboxylate cyclic compounds as critical building blocks in medicinal chemistry. The development of methods to synthesize polysubstituted cyclopentane derivatives, such as those prepared for the eventual synthesis of rsc.orgradialene, further showcases the role of these scaffolds in accessing novel and complex chemical architectures. researchgate.net
Exploration of New Mechanistic Pathways
Understanding the mechanistic underpinnings of reactions involving cyclopentane dicarboxylates is crucial for controlling reaction outcomes and designing new synthetic strategies. Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in this pursuit.
A key area of investigation is the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes, which proceeds through a cyclopropanation–vinyl cyclopropane (B1198618) rearrangement sequence to yield highly functionalized cyclopentenes. acs.org DFT calculations have been instrumental in elucidating this metal-free process, showing a preference for a pathway involving a transient donor-acceptor cyclopropane intermediate. acs.org
Similarly, the mechanism for the [3+2] cycloaddition of donor-acceptor cyclopropanes with various alkenes, mediated by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been explored to produce functionalized cyclopentane derivatives. researchgate.netresearchgate.net In other systems, the reaction of 2-phenylcyclopropane-1,1-dicarboxylate with aldehydes in the presence of TaCl₅ is proposed to proceed through a Lewis acid-assisted ring-opening, followed by cyclization and chlorination to form tetrahydronaphthalene structures. nih.gov Quantum chemical modeling of this pathway helps to understand the energetics and structure of the transition states involved. nih.gov These mechanistic insights are vital for predicting reactivity and expanding the synthetic utility of related cyclopentane systems.
Table 2: Investigated Mechanistic Pathways for Cyclopentane Synthesis
| Reaction Type | Key Intermediates | Computational Method | Finding | Reference |
|---|---|---|---|---|
| Cyclopropanation-Rearrangement | Siloxycarbene, Vinylcyclopropane (B126155) | DFT (M06-2X) | Metal-free pathway to cyclopentenes via transient cyclopropane | acs.org |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane | - | DBU-mediated synthesis of functionalized cyclopentanes | researchgate.net |
Computational Design of Novel Cyclopentane-1,1-dicarboxylate Derivatives
Computational chemistry is not only used to understand reaction mechanisms but also to proactively design novel molecules with specific functions. The cyclopentane scaffold is a prime target for such in silico design, particularly in the field of medicinal chemistry.
A significant area of research is the use of cyclopentane dione (B5365651) derivatives as bio-isosteres for the carboxylic acid functional group, a common moiety in drugs that can have undesirable properties. nih.govnih.gov Computational studies, along with experimental validation, have shown that cyclopentane-1,3-diones and cyclopentane-1,2-diones can effectively mimic the acidity and hydrogen bonding capabilities of carboxylic acids. nih.govnih.gov These studies have led to the design of potent thromboxane (B8750289) A2 receptor antagonists where a cyclopentane dione replaces the original carboxylic acid, demonstrating the power of this design strategy. nih.gov
More broadly, computational tools are used to design and evaluate new derivatives for specific biological targets. For example, in silico molecular docking, DFT calculations, and molecular dynamics simulations have been employed to investigate β-diketone derivatives as potential inhibitors of the COX-2 enzyme, which is implicated in inflammation. nih.gov These computational approaches allow for the rapid screening of virtual libraries of compounds and provide deep insights into structure-activity relationships, guiding the synthesis of the most promising candidates. Applying these design principles to the this compound framework could lead to the discovery of new therapeutic agents.
Q & A
Q. What synthetic methods are commonly used to prepare diethyl cyclopentane-1,1-dicarboxylate and its derivatives?
Answer: Key methods include:
- CH Alkylation : Reacting diethyl malonate with dihalides (e.g., cis-1,4-dichlorobutene) followed by cyclization to form the cyclopentane ring .
- Catalytic Isomerization : Using SalenCoCl catalysts (5 mol%) with hydride donors (e.g., PhSiH3) at 60°C to achieve high yields (82%) and diastereoselectivity (5.5:1 trans:cis) .
- Esterification : Traditional esterification of cyclopentane-1,1-dicarboxylic acid precursors under controlled pH and temperature .
Q. How can researchers confirm the structure and purity of this compound derivatives?
Answer: Use a combination of:
- NMR Spectroscopy : ¹H NMR identifies cyclopentane protons (δ 1.5–2.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .
- HRMS : Validates molecular formulas (e.g., C₁₈H₁₉NO₅ requires m/z 329.1263) .
- Chiral HPLC : Resolves enantiomers (e.g., Chiralcel IA column, hexane/iPrOH 80:20) to measure enantiomeric excess (er ≥ 94.5:5.5) .
Q. What functional group transformations are feasible for this compound?
Answer: The ester groups and cyclopentane ring enable:
- Hydrolysis : LiAlH₄ reduces esters to diols; alkaline hydrolysis yields dicarboxylic acids .
- Oxidation : KMnO₄ introduces ketones (e.g., 3-oxocyclopentane derivatives) .
- Nucleophilic Substitution : Amines replace ester groups to form amides, useful in drug intermediates .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in annulation reactions involving cyclopentane-1,1-dicarboxylates?
Answer:
- Catalyst Design : SnCl₄ promotes [3+2] annulations with aminocyclopropanes, achieving trans-selectivity (dr up to 20:1) .
- Steric Effects : Bulky substituents (e.g., triisopropylsilyl) on substrates enhance selectivity by restricting rotational freedom .
- Temperature Control : Lower temperatures (e.g., –20°C) stabilize transition states favoring specific diastereomers .
Q. How to resolve discrepancies in diastereomeric ratio (dr) measurements between crude and purified samples?
Answer:
- Crude Analysis : Use ¹H NMR integration (e.g., δ 5.17 minor vs. 4.84 major peaks) for initial dr estimation .
- Post-Purification Checks : Chiral HPLC or 2D NMR (NOESY) identifies epimerization during chromatography. For example, reports crude dr 4:1 vs. isolated 16.6:5:5:1 ratios due to equilibration .
- Mitigation : Employ low-temperature flash chromatography to minimize isomerization .
Q. What strategies enable enantioselective synthesis of cyclopentane-1,1-dicarboxylates?
Answer:
- Chiral Catalysts : JohnPhos–gold(I) complexes or mannopyranoside-based lariat ethers induce asymmetry in cyclopropanation/annulation .
- Solvent Optimization : Polar solvents (e.g., DCM) enhance catalyst-substrate interactions for higher enantiomeric excess (ee) .
- Analytical Validation : Optical rotation ([α]D²⁵ = +15.7°) and chiral HPLC confirm ee .
Q. How to address challenges in characterizing complex diastereomer mixtures?
Answer:
- 2D NMR : COSY and NOESY distinguish trans/cis configurations via coupling patterns and NOE correlations (e.g., trans isomers show NOE between axial protons) .
- IR Spectroscopy : Ester carbonyl stretches (~1730 cm⁻¹) and ring vibrations (~919 cm⁻¹) confirm structural integrity .
- Crystallography : Single-crystal X-ray resolves absolute configurations in derivatives like dimethyl-4-(1,3-dioxoisoindolin-2-yl)cyclopentane-1,1-dicarboxylate .
Methodological Notes
- Safety : Handle esters in well-ventilated areas; use dry chemical extinguishers for fires (P370+P378) .
- Data Interpretation : Cross-validate NMR/HPLC results with synthetic conditions (e.g., catalyst loading, reaction time) to reconcile contradictions .
- Scale-Up : Continuous flow reactors improve yield reproducibility for esterification/alkylation routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
